3-[(2-Methoxyethyl)sulfamoyl]benzoic acid
Description
3-[(2-Methoxyethyl)sulfamoyl]benzoic acid (CAS: 438465-54-4) is a sulfamoyl-substituted benzoic acid derivative characterized by a 2-methoxyethyl group attached to the sulfamoyl moiety at the 3-position of the benzoic acid core. This compound has been explored in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules targeting GPCRs, enzyme inhibitors, and antimicrobial agents . Its structural features, including the sulfamoyl group and ether-linked methoxyethyl chain, influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
3-(2-methoxyethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-16-6-5-11-17(14,15)9-4-2-3-8(7-9)10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTKOTHXCBWNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(2-Methoxyethyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Acts as an inhibitor of the anion exchanger, making it useful in studies related to cellular transport mechanisms.
Medicine: Investigated for its potential pharmaceutical applications due to its inhibitory effects on specific biological pathways.
Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethyl)sulfamoyl]benzoic acid involves its interaction with the anion exchanger proteins. By inhibiting these proteins, it disrupts the normal transport of anions across cell membranes, which can affect various cellular processes. This inhibition is particularly useful in studying the role of anion exchangers in different physiological and pathological conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfamoyl Benzoic Acid Derivatives
Aryl and Heteroaryl Substituents
- 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid (CAS: 147410-78-4): Features a 4-chlorophenyl group instead of 2-methoxyethyl. The electron-withdrawing chloro substituent enhances lipophilicity and may improve membrane permeability but reduces solubility. This compound is commercially available through multiple suppliers .
- The methoxy group at the ortho position may hinder rotational freedom, affecting receptor binding .
Alkyl and Ether-Linked Chains
- 4-[Bis(2-methoxyethyl)sulfamoyl]benzoic acid: Contains two 2-methoxyethyl groups, increasing hydrophilicity compared to the mono-substituted target compound. This modification could enhance aqueous solubility but reduce blood-brain barrier penetration .
- 3-(N-(o-Tolyl)sulfamoyl)benzoic acid (4a): Replaces the methoxyethyl chain with an o-tolyl group, introducing steric hindrance and aromatic interactions. Synthesized via hydrolysis of ethyl esters, achieving moderate yields (76%) under basic conditions .
Halogenated Derivatives
- 2,4-Dichloro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid (CAS: 21525-24-6): Incorporates chlorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity through hydrophobic and electronic effects. Used in enzyme inhibition studies .
Agonist Activity in GPCR Targeting
Sulfamoyl benzoic acid (SBA) analogues, such as those targeting the LPA2 receptor, demonstrate subnanomolar agonist activity. Computational docking studies reveal that the sulfamoyl group forms hydrogen bonds with residues in the ligand-binding pocket, while the methoxyethyl chain optimizes hydrophobic interactions. For example, compound 4 (binding affinity: −8.53 kcal/mol) outperformed its non-sulfamoyl counterpart (affinity: −7.94 kcal/mol) due to enhanced polar interactions .
Antimicrobial and Cytotoxic Effects
- 5-((4-Bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid (4e): Exhibits broad-spectrum antibacterial activity against E. coli and S. flexneri, attributed to the electron-withdrawing bromo group enhancing membrane disruption .
Biological Activity
3-[(2-Methoxyethyl)sulfamoyl]benzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a sulfamoyl group, which is known for its ability to interact with various biological targets, particularly enzymes. This article compiles and synthesizes findings from diverse research sources to elucidate the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 317.36 g/mol. The presence of the sulfamoyl group enhances its reactivity and interaction with biological macromolecules, making it a subject of interest in pharmacological studies.
Anti-inflammatory Properties
Research indicates that compounds containing sulfamoyl groups often exhibit anti-inflammatory properties. Initial studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, although comprehensive biological testing is still required to confirm these effects.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Sulfamoyl derivatives are frequently studied for their efficacy against various bacterial strains. Preliminary findings suggest that this compound may show activity against specific pathogens, thus indicating its potential as an antibacterial agent.
Enzyme Inhibition
The mechanism of action for this compound likely involves the inhibition of specific enzymes. The sulfamoyl group can form hydrogen bonds with amino acids at enzyme active sites, potentially disrupting their function. This property is crucial for developing therapeutics targeting metabolic pathways involved in diseases such as cancer and inflammation.
In Vitro Studies
In vitro studies have demonstrated that derivatives similar to this compound can significantly enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . These findings suggest that such compounds could be effective in modulating cellular homeostasis and addressing age-related decline in protein degradation mechanisms.
Cytotoxicity Assessments
Assessments of cytotoxicity in various cell lines have shown that certain benzoic acid derivatives do not exhibit significant toxicity at therapeutic concentrations. For example, studies involving human foreskin fibroblasts indicated no cytotoxic effects at concentrations up to 10 μg/mL . This lack of toxicity is promising for future therapeutic applications.
Comparative Biological Activity Table
| Compound | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | Enzyme inhibition | |
| 2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid | Antimicrobial | Disruption of bacterial cell wall synthesis | |
| 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid | Proteasome activation | Enhances protein degradation pathways |
Future Directions
Further research is required to fully elucidate the pharmacological profile of this compound. Future studies should focus on:
- In vivo Testing: To assess the efficacy and safety profile in animal models.
- Mechanistic Studies: To better understand the specific interactions with target enzymes and pathways.
- Clinical Trials: To evaluate therapeutic potential in treating inflammatory diseases or infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
